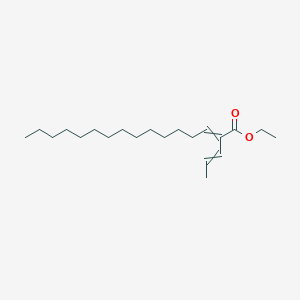![molecular formula C27H39N4O6P3 B15165842 {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] CAS No. 191098-44-9](/img/structure/B15165842.png)
{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] typically involves multiple steps. One common method starts with the reaction of tris(2-aminoethyl)amine with p-nitroisocyanate in tetrahydrofuran (THF) under reflux conditions. The resulting product is then subjected to reduction using hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrazine or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrazine monohydrate, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] is used as a ligand in the formation of coordination complexes with metals. These complexes have applications in catalysis and materials science .
Biology and Medicine: The compound’s ability to form stable complexes with metals makes it useful in biological and medical research. It is studied for its potential in drug delivery systems and as a chelating agent for metal ions in biological systems .
Industry: In industrial applications, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and conductivity .
Mecanismo De Acción
The mechanism of action of {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .
Comparación Con Compuestos Similares
N,N,N’-Tris(2-aminoethyl)amine: A simpler analog used in similar applications but with fewer functional groups.
N,N’-Bis(2-aminoethyl)ethane-1,2-diamine: Another related compound with applications in coordination chemistry.
Uniqueness: {Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)] is unique due to its multiple functional groups and ability to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
191098-44-9 |
|---|---|
Fórmula molecular |
C27H39N4O6P3 |
Peso molecular |
608.5 g/mol |
Nombre IUPAC |
[2-[bis[2-[[hydroxy(phenyl)phosphoryl]methylamino]ethyl]amino]ethylamino]methyl-phenylphosphinic acid |
InChI |
InChI=1S/C27H39N4O6P3/c32-38(33,25-10-4-1-5-11-25)22-28-16-19-31(20-17-29-23-39(34,35)26-12-6-2-7-13-26)21-18-30-24-40(36,37)27-14-8-3-9-15-27/h1-15,28-30H,16-24H2,(H,32,33)(H,34,35)(H,36,37) |
Clave InChI |
WUNZPGOVHYUJKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(CNCCN(CCNCP(=O)(C2=CC=CC=C2)O)CCNCP(=O)(C3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)

![Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate](/img/structure/B15165773.png)
![1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-](/img/structure/B15165776.png)
![N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B15165778.png)

![2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid](/img/structure/B15165797.png)
![1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)](/img/structure/B15165812.png)



